The synthesis of 5-Cyclopropyl-1,3,4-oxadiazole-2-carbaldehyde can be achieved through several methods:
Typical reaction conditions for synthesizing 5-Cyclopropyl-1,3,4-oxadiazole-2-carbaldehyde include:
The molecular structure of 5-Cyclopropyl-1,3,4-oxadiazole-2-carbaldehyde can be described as follows:
The cyclopropyl group attached at the 5-position enhances the compound's stability and influences its electronic properties. The presence of nitrogen atoms in the ring system contributes to potential hydrogen bonding and coordination with metal ions in various reactions.
5-Cyclopropyl-1,3,4-oxadiazole-2-carbaldehyde participates in several chemical reactions:
Common reagents and conditions include:
The mechanism of action for 5-Cyclopropyl-1,3,4-oxadiazole-2-carbaldehyde is primarily related to its interactions with biological targets:
Experimental studies have shown that derivatives of oxadiazoles exhibit significant biological activities against various pathogens and cancer cell lines. The specific mechanism often involves competitive inhibition or allosteric modulation of target proteins.
5-Cyclopropyl-1,3,4-oxadiazole-2-carbaldehyde has numerous scientific applications:
The 1,3,4-oxadiazole heterocycle is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom, conferring remarkable metabolic stability and hydrogen-bonding capacity. This scaffold demonstrates bioisosteric equivalence with ester and amide functionalities while resisting hydrolytic degradation—a critical advantage in prodrug design and pharmacokinetic optimization [5] [7]. Clinically approved drugs containing this motif include the anticancer agent Zibotentan®, the antibiotic Furamizole®, and the cystic fibrosis therapy Ataluren®, demonstrating its therapeutic versatility [5].
The 1,3,4-oxadiazole ring contributes to diverse pharmacological activities through targeted molecular interactions:
Table 1: Key Physicochemical Properties of 5-Cyclopropyl-1,3,4-oxadiazole-2-carbaldehyde
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 138.12 g/mol | Optimal for blood-brain barrier penetration |
| Hydrogen Bond Acceptors | 4 | Enhanced target binding capacity |
| Calculated LogP (XLogP3) | 0.1 | Balanced hydrophilicity/lipophilicity |
| Heavy Atom Count | 10 | Molecular complexity for selective interactions |
| Topological Polar Surface Area | 55.6 Ų | Favorable membrane permeability |
The electron-deficient nature of the oxadiazole ring enables π-stacking interactions with aromatic residues in biological targets, while its stability under physiological conditions (attributed to aromaticity from 6π-electrons) makes it superior to isomeric oxadiazoles. Research indicates unsymmetrical 2,5-disubstituted derivatives exhibit enhanced MAO-B inhibitory activity (IC₅₀ values in nanomolar range), highlighting the pharmacophore's adaptability [5] [7].
The cyclopropyl group attached at the C5 position of the oxadiazole ring represents a strategic steric and electronic modification. This strained three-carbon ring introduces:
Cyclopropyl's +I effect (electron donation) modulates the electron-withdrawing character of the oxadiazole nucleus, creating a balanced electronic profile. This facilitates charge-transfer interactions in biological systems, particularly with enzyme active sites containing aromatic residues. The cyclopropyl moiety also increases lipophilicity (LogP ~0.1) without compromising aqueous solubility, a critical factor for oral bioavailability [4].
Table 2: Bioactive Derivatives Featuring 5-Cyclopropyl-1,3,4-oxadiazole Core
| Derivative | Molecular Weight | Biological Target | Structural Advantage |
|---|---|---|---|
| N-tert-butyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide | 292.38 g/mol | Kinases (JAK2, ALK) | Enhanced target residence time |
| (E)-3-(2-chlorophenyl)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one | 357.84 g/mol | Undisclosed enzyme targets | Extended conjugation for DNA intercalation |
| 5-Cyclopropyl-3-(isocyanomethyl)-1,2,4-oxadiazole | 149.15 g/mol | Antibacterial agents | Reactive isocyanide for covalent inhibition |
In kinase inhibitor design (e.g., compounds from patent EP2520575A1), the cyclopropyl-oxadiazole combination engages hydrophobic pockets through van der Waals interactions while the oxadiazole nitrogen forms critical hydrogen bonds with kinase hinge regions. This dual interaction profile results in picomolar to nanomolar affinity against clinically relevant targets [4] [8].
The aldehyde group at position 2 of the oxadiazole ring serves as a versatile synthetic handle for strategic molecular diversification. This electrophilic center enables:
The aldehyde's reactivity profile allows efficient generation of structural libraries:
Key Transformations: 1. *Oxidation*: → 5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid (KMnO₄, CrO₃) 2. *Reduction*: → 5-Cyclopropyl-1,3,4-oxadiazole-2-methanol (NaBH₄, LiAlH₄) 3. *Nucleophilic Substitution*: Formation of imines, hydrazones, and heterocyclic fused systems 4. *Cross-coupling*: Suzuki-Miyaura reactions via boronate intermediates This functional group significantly expands the compound's utility as a building block for complex pharmacophores. In the synthesis of advanced derivatives like N-tert-butyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide, the aldehyde enables introduction of the piperidine carboxamide moiety through reductive amination or nucleophilic substitution pathways [4]. The aldehyde's electronic influence also modulates the overall electron density of the oxadiazole ring, potentially enhancing π-stacking capabilities with biological targets.
CAS No.: 4299-57-4
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1
CAS No.: